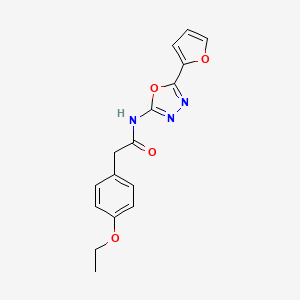

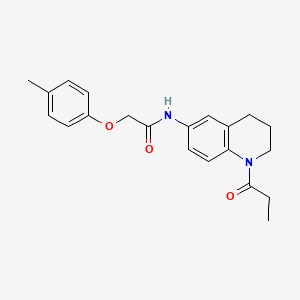

2-(4-ethoxyphenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a furan ring, and an oxadiazole ring. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the acetamide core. Techniques like FT-IR, FT-Raman, UV–VIS, NMR, and DFT are often used for structural elucidation .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole and furan rings, both of which are heterocycles that can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenyl group could increase its lipophilicity, potentially affecting its solubility and permeability.Scientific Research Applications

Synthesis and Characterization of Energetic Materials

Research on compounds with 1,2,4-oxadiazole rings, such as the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, explores their application in creating insensitive energetic materials. These materials have been characterized for their moderate thermal stabilities and insensitivity towards impact and friction, indicating their potential in the development of safer explosives and propellants (Yu et al., 2017).

Antimicrobial Activity

Novel derivatives containing furan and oxadiazole rings have been synthesized and evaluated for their antimicrobial activity. For example, compounds with naphtho-furan and oxadiazole structures exhibit good antibacterial and antifungal activities, showcasing the potential of these compounds in developing new antimicrobial agents (Nagarsha et al., 2023).

Anticancer and Antitumor Activities

Compounds with 1,3,4-oxadiazole rings have also been investigated for their potential in cancer therapy. Studies on novel derivatives of 1,3,4-oxadiazole and pyrazoles, for instance, have assessed their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, revealing some compounds with promising pharmacological profiles (Faheem, 2018).

Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives has explored the effect of hydrogen bonding on the self-assembly process and their antioxidant activity. These studies indicate that such compounds could serve as effective antioxidants, contributing to their potential therapeutic applications (Chkirate et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-2-21-12-7-5-11(6-8-12)10-14(20)17-16-19-18-15(23-16)13-4-3-9-22-13/h3-9H,2,10H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOHXNIYYLPNLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2668756.png)

![N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668758.png)

![2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole](/img/structure/B2668764.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2668766.png)

![N-[(1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B2668767.png)

![2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2668773.png)

![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2668774.png)

![5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2668775.png)